molecular formula C22H17N3O2 B3586156 4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoic acid

4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoic acid

Cat. No.: B3586156
M. Wt: 355.4 g/mol
InChI Key: GRHVGELKFLMPKV-UHFFFAOYSA-N
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Description

4-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}benzoic acid is a quinazoline-based benzoic acid derivative. This compound features a quinazolin-4-ylamino group linked to a benzoic acid scaffold via a 3-methylphenyl substituent at position 2 of the quinazoline ring. The benzoic acid moiety enhances solubility and facilitates interactions with biological targets, such as enzymes or receptors, through hydrogen bonding or ionic interactions.

Properties

IUPAC Name

4-[[2-(3-methylphenyl)quinazolin-4-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-14-5-4-6-16(13-14)20-24-19-8-3-2-7-18(19)21(25-20)23-17-11-9-15(10-12-17)22(26)27/h2-13H,1H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHVGELKFLMPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoic acid typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common approach is to couple anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux conditions . Another method involves the condensation of anthranilic acid derivatives with ortho esters and ammonium acetate .

Industrial Production Methods

Industrial production of quinazolinone derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Anticancer Applications

The quinazoline moiety in 4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoic acid is known for its role in developing kinase inhibitors, which are crucial in cancer treatment. Research indicates that quinazoline derivatives can inhibit specific kinases involved in tumor growth and proliferation. Investigating the antiproliferative effects of this compound on various cancer cell lines could provide insights into its potential as an anticancer agent.

Case Study: Kinase Inhibition

A study focusing on quinazoline derivatives demonstrated their efficacy in inhibiting tyrosine kinases, which are often overexpressed in cancers. The compound's ability to bind to these kinases suggests it may disrupt signaling pathways critical for cancer cell survival and proliferation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, particularly against antibiotic-resistant strains of bacteria. The mechanism of action may involve disrupting quorum sensing systems, which are vital for bacterial communication and biofilm formation.

Case Study: Bacterial Growth Inhibition

Research has shown that compounds similar to this compound can inhibit bacterial growth by interfering with gene expression related to adhesion and biofilm development. This suggests that further exploration of this compound's antibacterial properties could be beneficial, especially in the context of rising antibiotic resistance.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Quinazoline derivatives have shown promise in reducing inflammation by inhibiting specific pathways involved in inflammatory responses.

Case Study: Inflammatory Response Modulation

In vitro studies have indicated that certain quinazoline compounds can significantly reduce pro-inflammatory cytokine production, suggesting a potential therapeutic application in treating inflammatory diseases.

Molecular Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Research has focused on its binding affinity to proteins involved in bacterial signaling pathways, which could inform the development of new antimicrobial agents.

Interaction Mechanisms

Studies have demonstrated that this compound binds to transcriptional regulators within bacterial cells, inhibiting their function and preventing biofilm formation. This interaction is critical for developing strategies to combat bacterial infections effectively.

Structural Comparisons and Derivatives

Several compounds share structural similarities with this compound, which may enhance understanding of its unique properties and broaden its application scope.

Compound NameStructureUnique Features
3-(Quinazolin-4-ylamino)benzoic acidC15H11N3O2Lacks methyl substitution
4-(Quinazolin-4-ylamino)benzoic acidC15H12N3O2Similar but without the 3-methylphenyl group
Methyl 3-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoateC23H19N3O2Ester derivative; different functional group at the carboxylic position

Mechanism of Action

The mechanism of action of 4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can disrupt bacterial cell wall synthesis, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoic acid with structurally related compounds based on substituents, heterocyclic cores, and synthetic methodologies. Data are derived from the evidence provided:

Compound Name Core Structure Key Substituents Synthetic Route Reported Bioactivity Reference
This compound Quinazoline-benzoic acid 3-Methylphenyl (quinazoline), amino linker, benzoic acid Likely involves cyclization of aminobenzoic acid with substituted benzoyl chlorides Inferred kinase/antimicrobial potential
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid Azetidinone-benzoic acid 4-Nitrophenyl, chloro, ketone Condensation of nitrobenzylidene-amino benzoic acid with chloroacetyl chloride Antimicrobial activity
4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)benzoic acid (SS4) Thiazolidinone-benzoic acid 4-Dimethylaminophenyl, ketone Reaction of benzylidene-amino benzoic acid with mercaptoacetic acid and ZnCl₂ Not explicitly stated
3-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid Pyrimidine-benzoic acid 3-Methylphenyl (pyrimidine), ether linker, benzoic acid Substitution reactions on pyrimidine scaffolds Unknown (structural analog)
4-[[3-Ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid Thiazole-benzoic acid 4-Methoxyphenyl, ethyl, imino linker Diazotization and coupling with substituted phenols Potential dye/biological ligand applications
BAY60-2770 Quinazoline-benzoic acid Trifluoromethyl biphenyl, fluoro, carboxybutyl Multi-step synthesis involving fluorophenyl and carboxybutyl groups H-NOX domain activator (vasodilation)

Key Structural and Functional Differences:

Heterocyclic Core: Quinazoline derivatives (e.g., the target compound and BAY60-2770) exhibit planar aromatic systems conducive to intercalation or kinase inhibition . Azetidinones (β-lactam analogs) and thiazolidinones offer conformational rigidity and electrophilic centers for covalent interactions . Thiazole and pyrimidine cores provide varied electronic profiles; thiazoles are sulfur-containing, influencing redox properties .

4-Nitrophenyl (): Electron-withdrawing group increases reactivity but may reduce solubility. 4-Dimethylaminophenyl (): Electron-donating group enhances resonance stabilization and basicity.

Synthetic Accessibility: Quinazoline derivatives often require cyclization of anthranilic acid analogs with benzoyl chlorides , whereas thiazolidinones and azetidinones involve condensation with mercaptoacetic acid or chloroacetyl chloride, respectively .

Biological Implications: BAY60-2770 (a quinazoline-benzoic acid derivative) activates H-NOX domains, suggesting the target compound may share vasodilatory or nitric oxide-related activity . Antimicrobial activity is reported for azetidinone derivatives, likely due to β-lactam-like reactivity .

Biological Activity

The compound 4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoic acid is a member of the quinazoline family, known for its diverse biological activities. Quinazoline derivatives have garnered attention in medicinal chemistry due to their potential as anticancer agents, antimicrobial agents, and inhibitors of various enzymes, particularly kinases. This article explores the biological activity of this specific compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core linked to a benzoic acid moiety, characterized by the following structure:

C18H17N3O2\text{C}_{18}\text{H}_{17}\text{N}_{3}\text{O}_{2}

This structure is notable for its potential interactions with biological targets due to the presence of both nitrogen-containing rings and aromatic systems.

Research indicates that This compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : The quinazoline scaffold is known for its ability to inhibit tyrosine kinases, which play critical roles in cell signaling pathways involved in cancer progression and other diseases. Investigating the compound's inhibitory activity against specific kinases could reveal its potential as an anticancer agent.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may disrupt bacterial quorum sensing systems, thereby inhibiting biofilm formation and virulence. This mechanism involves binding to transcriptional regulators that control gene expression related to bacterial adhesion.
  • Anti-inflammatory Effects : Quinazoline derivatives have also been associated with anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases .

Biological Activity Studies

A review of existing literature reveals several key findings regarding the biological activity of this compound:

Anticancer Activity

Quinazoline derivatives have shown significant anticancer effects against various cell lines. For example:

  • Compounds similar to This compound have exhibited IC50 values ranging from 10.82 μM to 31.85 μM against HepG2 and MCF-7 cell lines, indicating promising cytotoxicity .

Antibacterial Activity

Studies on related quinazoline compounds have demonstrated high antibacterial activity:

  • A comparative study indicated that certain quinazoline derivatives possess substantial antibacterial properties, suggesting that This compound may similarly inhibit bacterial growth effectively .

Data Table: Comparison of Biological Activities

Compound NameStructureIC50 (μM) against HepG2IC50 (μM) against MCF-7Antibacterial Activity
This compoundC18H17N3O2TBDTBDTBD
3-(Quinazolin-4-ylamino)benzoic acidC15H11N3O210.8231.85Moderate
2-Methyl-quinazolin-4(3H)-oneC10H8N2O19.9520.98High

Case Studies

  • Antitumor Efficacy : In a study evaluating various quinazoline derivatives, those with structural similarities to This compound were tested against HepG2 and MCF-7 cell lines, demonstrating significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : Research on related compounds showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents based on this compound's structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[2-(3-methylphenyl)quinazolin-4-yl]amino}benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.